molecular formula C11H12N2O4 B14856531 Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B14856531
M. Wt: 236.22 g/mol
InChI Key: NCLNVVRXSIFTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

ethyl 5-methoxy-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C11H12N2O4/c1-3-17-11(15)13-9-5-4-7(16-2)6-8(9)10(14)12-13/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

NCLNVVRXSIFTJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)OC)C(=O)N1

Origin of Product

United States

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